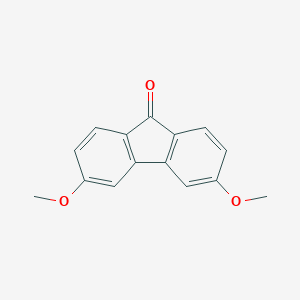

3,6-Dimethoxyfluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

13235-07-9 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3,6-dimethoxyfluoren-9-one |

InChI |

InChI=1S/C15H12O3/c1-17-9-3-5-11-13(7-9)14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 |

InChI Key |

UJNAXQMROWKSIE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |

Other CAS No. |

13235-07-9 |

Synonyms |

3,6-Dimethoxy-9H-fluoren-9-one |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethoxyfluoren 9 One and Analogues

Classical Synthetic Approaches for Fluorenones

Traditional methods for constructing the fluorenone scaffold often rely on intramolecular cyclization reactions, which typically require stoichiometric promoters and high temperatures.

Cyclization Reactions in Fluorenone Synthesis

The intramolecular Friedel-Crafts acylation is a cornerstone of classical fluorenone synthesis. This reaction typically involves the cyclization of a biphenyl-2-carboxylic acid or its corresponding acyl chloride. The reaction is promoted by a strong Brønsted or Lewis acid, such as polyphosphoric acid or aluminum chloride, which facilitates the electrophilic attack of the acyl group onto the adjacent aromatic ring to form the central five-membered ketone ring.

While effective, these traditional methods often necessitate large quantities of acid, leading to significant chemical waste. The synthesis of dimethoxy-fluoren-9-one isomers, such as the 3,5- and 1,5-isomers, has been demonstrated via the tin chloride-mediated cyclization of the corresponding dimethoxy-biphenyl-2-carboxylic acids, showcasing this classical approach.

Modern variations have sought to improve upon this by using transition metal catalysts. For instance, a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has been developed, offering a more efficient and environmentally benign alternative to the classical acid-promoted methods.

Dehydrogenative cyclization offers a more direct route to fluorenones from readily available benzophenone (B1666685) derivatives. This approach involves the formation of a carbon-carbon bond between the two phenyl rings through the removal of two hydrogen atoms (a dual C-H functionalization).

A significant advancement in this area is the use of palladium catalysts to facilitate this transformation. In a typical reaction, a substituted benzophenone is heated in the presence of a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), along with an oxidant and a base in a high-boiling point solvent. The proposed mechanism involves an initial electrophilic palladation to form a five-membered palladacycle intermediate. Subsequent intramolecular C-H cleavage and reductive elimination yield the fluorenone product and a Pd(0) species, which is then re-oxidized by the oxidant to complete the catalytic cycle.

Table 1: Optimized Conditions for Palladium-Catalyzed Dehydrogenative Cyclization of Benzophenone

| Entry | Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Ag₂O | K₂CO₃ | TFA | 140 | 85 |

| 2 | Pd(OAc)₂ | Ag₂CO₃ | K₂CO₃ | TFA | 140 | 72 |

| 3 | Pd(OAc)₂ | Cu(OAc)₂ | K₂CO₃ | TFA | 140 | 56 |

| 4 | Pd(OAc)₂ | Ag₂O | Na₂CO₃ | TFA | 140 | 63 |

| 5 | Pd(OAc)₂ | Ag₂O | K₂CO₃ | DCE | 140 | <10 |

Data sourced from a study on the dehydrogenative cyclization of benzophenone to fluorenone.

Synthesis from Diphenic Acid and Related Precursors

One of the historical methods for preparing the parent fluorenone compound is through the treatment of diphenic acid (biphenyl-2,2'-dicarboxylic acid) or its derivatives. This process can involve heating diphenic acid, which leads to cyclization and decarboxylation to form the tricyclic ketone structure. Another established, albeit harsh, method is the reaction of fluorenone precursors with molten potassium hydroxide (B78521) (KOH). For instance, 2-phenyl benzoic acid can be prepared from fluorenone via ring-opening with molten KOH, illustrating the reversible nature of this transformation under extreme conditions. The synthesis of fluorenone from diphenic acid is a classic example of ring-closing reactions in aromatic chemistry.

Modern and Advanced Synthetic Strategies for 3,6-Dimethoxyfluoren-9-one

Contemporary synthetic chemistry has focused on developing more efficient, selective, and functional-group-tolerant methods, with palladium catalysis being at the forefront of these innovations.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium-catalyzed reactions provide powerful tools for synthesizing complex aromatic systems like fluorenones from simple precursors. These methods often proceed under milder conditions than their classical counterparts and offer broad substrate scope.

One highly effective modern strategy is the palladium-catalyzed dehydrogenative cyclization of benzophenones, which builds upon the classical concept but utilizes advanced catalytic systems. A notable example is the synthesis of This compound using a heterogeneous Pd(II)/Mg-La mixed oxide catalyst. This method provides the target compound in good yield from the corresponding 3,3'-dimethoxybenzophenone (B1602008).

**Table 2: Synthesis of this compound via Pd-Catalyzed De

Pd(II)/Mg-La Mixed Oxide Catalysis for Fluorenone Formation

A notable heterogeneous catalytic system for the synthesis of fluorenones involves the use of a Palladium(II)/magnesium-lanthanum mixed oxide (Pd(II)/Mg-La mixed oxide) catalyst. researchgate.netrsc.org This method facilitates the dehydrogenative cyclization of benzophenones to yield the corresponding fluorenone derivatives. researchgate.net The protocol is recognized as a direct and effective approach for creating various fluorenones through C-H activation under heterogeneous conditions, which simplifies catalyst recovery and reuse. researchgate.netconsensus.app

The catalyst itself is typically prepared by co-precipitating magnesium and lanthanum nitrates, followed by calcination and impregnation with a palladium(II) salt. researchgate.netlookchem.com The reaction is generally carried out by heating the substrate (a diaryl ketone) with the Pd(II)/Mg-La mixed oxide catalyst and an oxidant, such as silver(I) oxide (Ag₂O), in a solvent mixture like trifluoroacetic acid (TFA) and water. researchgate.netrsc.org The basicity of the mixed oxide support plays a crucial role in the catalytic activity. researchgate.net

The efficacy of this method has been demonstrated with a range of substituted benzophenones. For instance, the synthesis of this compound from 3,3'-dimethoxybenzophenone proceeds in high yield under these conditions. The catalyst has shown consistent activity and selectivity over several consecutive cycles. researchgate.net

Table 1: Dehydrogenative Cyclization of Substituted Benzophenones using Pd(II)/Mg-La Mixed Oxide Catalyst rsc.org Reaction Conditions: Benzophenone (0.5 mmol), Pd(II)/Mg-La mixed oxide (30 mg, 5.3 mol % of Pd), Ag₂O (1.0 mmol), TFA/water (1:1 v/v %, 1 mL) at 130 °C for 24 h.

| Entry | Substrate (Benzophenone Derivative) | Product (Fluorenone Derivative) | Yield (%) |

| 1 | Benzophenone | 9H-Fluoren-9-one | 82 |

| 2 | 4,4'-Dimethylbenzophenone | 2,7-Dimethyl-9H-fluoren-9-one | 85 |

| 3 | 3,3'-Dimethylbenzophenone | 1,8-Dimethyl-9H-fluoren-9-one | 88 |

| 4 | 4,4'-Dimethoxybenzophenone | 2,7-Dimethoxy-9H-fluoren-9-one | 80 |

| 5 | 3,3'-Dimethoxybenzophenone | 1,8-Dimethoxy-9H-fluoren-9-one | 90 |

Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes

A powerful method for constructing the fluoren-9-one skeleton is the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.govsigmaaldrich.com This reaction provides a convenient route to fluoren-9-ones, including those with substitution patterns relevant to this compound, from readily accessible starting materials. nih.gov

The process involves the in situ generation of an aryne, typically from a 2-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.gov This highly reactive intermediate then undergoes annulation with an ortho-halo-substituted benzaldehyde (B42025) in the presence of a palladium catalyst. nih.gov Optimal conditions often involve a Pd(dba)₂ catalyst and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃) in a mixed solvent system like acetonitrile/toluene at elevated temperatures. nih.govsci-hub.se

A proposed mechanism suggests the initial oxidative cyclization of Pd(0) with the aryne to form a palladacycle intermediate. Subsequent oxidative addition of the 2-haloarenecarboxaldehyde leads to a Pd(IV) species, which, after reductive elimination, forms the fluorenone product. nih.gov This methodology avoids the use of harsh oxidizing agents and strong mineral acids often required in classical cyclization methods. nih.gov The scope of the reaction is broad and tolerates various functional groups, and it has been extended to the synthesis of naphthalene-fused fluorenones and heterocyclic analogues. nih.gov

Domino Reactions of Benzoyl Chlorides with Arylboronic Acids

An efficient and expeditious assembly of fluorenones can be achieved through a domino reaction of benzoyl chlorides with arylboronic acids. x-mol.com This transformation is effectively catalyzed by specially designed ONO pincer-like palladium(II) complexes. researchgate.netresearchgate.net The reaction proceeds smoothly under mild conditions, often in an aqueous methanol (B129727) medium and open to the air, which presents a significant advantage in terms of operational simplicity. x-mol.comresearchgate.net

This protocol is notable for its low catalyst loading (as low as 0.1 mol%) and the absence of required external oxidants, additives, or phase-transfer catalysts. x-mol.comresearchgate.net The catalyst can also be recovered and reused for multiple consecutive runs, enhancing its practical utility. researchgate.net The applicability of this method for larger-scale synthesis has been demonstrated, highlighting its potential for industrial applications. x-mol.com The reaction of a substituted benzoyl chloride with an arylboronic acid first involves a Suzuki coupling, followed by an intramolecular C-H activation/cyclization sequence to form the fluorenone product. This one-pot process that forms dual C-C bonds without isolating the intermediate biaryl ketone is highly efficient. researchgate.net

Pd-Catalyzed Double C-H Bond Activation in Diaryl Ketones

The direct synthesis of fluorenones from diaryl ketones via a palladium-catalyzed double C-H bond activation represents a highly atom-economical approach. rsc.orgresearchgate.netresearchgate.net This oxidative cyclization is typically facilitated by a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant. researchgate.net

In a key study, an efficient procedure was developed using Pd(OAc)₂ (10 mol%) and silver(I) oxide (Ag₂O) as the oxidant in trifluoroacetic acid (TFA) at 130 °C. researchgate.net The reaction mechanism is proposed to involve an initial carbonyl group-assisted ortho-C-H activation to form a five-membered palladacycle. This is followed by a second C-H activation at the other aryl ring to form a six-membered palladacycle, which then undergoes reductive elimination to yield the fluorenone product. rsc.orgresearchgate.net

This method has proven effective for a wide range of diaryl ketones, including those with electron-donating methoxy (B1213986) groups. Specifically, the synthesis of 3,6-dimethoxy-9-fluorenone from 3,3'-dimethoxybenzophenone was achieved in an excellent yield of 91%. researchgate.net

Table 2: Synthesis of Fluorenone Derivatives via Pd-Catalyzed Double C-H Activation of Diaryl Ketones researchgate.net Reaction Conditions: Diaryl ketone (0.2 mmol), Pd(OAc)₂ (10 mol%), Ag₂O (1.5 equiv.), TFA (2 mL), 130 °C, 24-36 h.

| Entry | Substrate (Diaryl Ketone) | Product (Fluorenone) | Yield (%) |

| 1 | Benzophenone | 9H-Fluoren-9-one | 93 |

| 2 | 4-Methylbenzophenone | 2-Methyl-9H-fluoren-9-one | 85 |

| 3 | 4,4'-Dimethylbenzophenone | 2,7-Dimethyl-9H-fluoren-9-one | 92 |

| 4 | 3,3'-Dimethoxybenzophenone | 1,8-Dimethoxy-9H-fluoren-9-one | 91 |

| 5 | 2-Methylbenzophenone | 4-Methyl-9H-fluoren-9-one | 75 |

Metal-Free Catalytic Methodologies

In addition to metal-catalyzed routes, metal-free methodologies have emerged as attractive alternatives for fluorenone synthesis, aligning with the principles of green chemistry. nih.govresearchgate.net These methods avoid the costs and potential toxicity associated with transition metal catalysts.

One prominent metal-free approach is the oxidative cyclization of 2-(aminomethyl)biphenyls promoted by tert-butyl hydroperoxide (TBHP). nih.gov This cross-dehydrogenative coupling (CDC) reaction proceeds via a radical mechanism to form the fluorenone core. The methodology is compatible with various functional groups, including methoxy substituents, making it a viable route for preparing analogues of this compound. nih.gov Other metal-free oxidative systems, such as potassium persulfate (K₂S₂O₈) or carbon tetrabromide (CBr₄), have also been used to cyclize biarylcarboxaldehydes into fluorenones. nih.gov

Furthermore, fluorenone itself can act as a metal-free photocatalyst for certain transformations, such as Diels-Alder reactions and the oxidation of alcohols to carbonyl compounds under visible light irradiation, showcasing the diverse reactivity within this class of compounds. rsc.orgacs.org

Regiospecific Routes via Directed Metalation Strategies

For the synthesis of specifically substituted fluorenones, directed metalation strategies offer unparalleled regiochemical control. These methods utilize directing groups to activate specific C-H bonds for metalation and subsequent functionalization.

Directed ortho-Metalation and Remote Metalation

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on an aromatic ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile. Common DMGs include amides, carbamates, and methoxy groups. wikipedia.org

This strategy can be integrated into multi-step sequences to construct complex fluorenones. For example, a synthetic route can involve the DoM of an unprotected benzoic acid, followed by a quench with an electrophile (e.g., Bu₃SnCl), a Stille cross-coupling reaction to form a biphenyl (B1667301) precursor, and finally, a directed remote metalation (DReM) to induce cyclization. researchgate.net In DReM, the initial directing group facilitates metalation at a remote position on the second aromatic ring, leading to an intramolecular cyclization to form the fluorenone. researchgate.netresearchgate.net This combination of strategies allows for the concise and regiospecific synthesis of polysubstituted 9H-fluoren-9-ones, providing a strategic pathway to derivatives like this compound from appropriately substituted starting materials. researchgate.net

Sequential Lithiation and Cross-Coupling Strategies

Sequential and iterative cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the synthesis of complex aromatic compounds. These strategies allow for controlled, site-selective C-C bond formation. nih.gov The order of these reactions can be dictated by the use of different leaving groups on a multi-reactive substrate or by employing specific catalyst and ligand combinations. nih.gov

A common approach involves the use of substrates with multiple halogen substituents that exhibit different reactivities. For instance, the difference in reactivity between bromine and chlorine or iodine and bromine can be exploited to achieve chemoselective cross-coupling. nih.gov This allows for the stepwise introduction of different aryl groups.

In the context of fluorenone synthesis, a notable method involves the palladium-catalyzed annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes. nih.gov This process provides an efficient route to substituted fluoren-9-ones from readily available starting materials and avoids harsh oxidizing agents and strong mineral acids. nih.gov The reaction tolerates various functional groups, including multiple halogens on the benzaldehyde component. nih.gov

Another sophisticated strategy is the directed ortho-metalation (DoM) and remote metalation (DreM) combined with Stille cross-coupling. This allows for the concise and stereoselective synthesis of polysubstituted 9H-fluoren-9-ones. researchgate.net The process can start with the ortho-lithiation of unprotected benzoic acids, followed by quenching with Bu3SnCl, a Stille cross-coupling reaction, and finally, a remote metalation-cyclization step. researchgate.net

| Strategy | Key Features | Reactants | Catalyst/Reagent |

| Sequential Pd-Catalyzed Cross-Coupling | Controlled, site-selective C-C bond formation; relies on differential reactivity of leaving groups. nih.gov | Polyhalogenated arenes, organometallic reagents. nih.gov | Palladium catalysts with specific ligands. nih.gov |

| Palladium-Catalyzed Annulation of Arynes | Efficient synthesis of substituted fluoren-9-ones; avoids harsh conditions. nih.gov | 2-Haloarenecarboxaldehydes, aryne precursors. nih.gov | Palladium catalyst, e.g., Pd(dba)2. nih.gov |

| Directed ortho-Metalation and Stille Cross-Coupling | Stereoselective synthesis of polysubstituted 9H-fluoren-9-ones. researchgate.net | Unprotected benzoic acids, organostannanes. researchgate.net | Organolithium reagents, Bu3SnCl, Pd catalyst. researchgate.net |

Synthesis via Diketene (B1670635) Reactions

Diketene serves as a versatile C4-building block in organic synthesis. A continuous process for converting ketene (B1206846) to diketene involves dissolving gaseous ketene in liquid diketene under pressure and allowing the solution to dimerize. google.com

One notable application of diketene in the synthesis of fluorenone derivatives involves its reaction with ethyl 3-aryl-3-oxopropionates. jst.go.jpresearchgate.net This reaction, conducted in the presence of sodium hydride in tetrahydrofuran, yields ethyl 2-aryl-4,6-dihydroxybenzoates. jst.go.jpresearchgate.net These intermediates can then be further manipulated to form the fluorenone core.

Synthesis of Specific Dimethoxyfluorenone Isomers (e.g., 1,3-Dimethoxyfluoren-9-ones)

The synthesis of specific isomers, such as 1,3-dimethoxyfluoren-9-ones, has been described in detail. The process begins with the reaction of diketene and ethyl 3-aryl-3-oxopropionates to form ethyl 2-aryl-4,6-dihydroxybenzoates. jst.go.jpresearchgate.net

The subsequent steps involve:

Methylation: The dihydroxybenzoates are methylated using methyl iodide. jst.go.jpresearchgate.net

Saponification: Treatment with alcoholic sodium hydroxide converts the ester to a carboxylic acid, yielding 2-aryl-4,6-dimethoxybenzoic acids. jst.go.jpresearchgate.net

Cyclization: Finally, cyclization of these benzoic acids with trifluoroacetic anhydride (B1165640) produces the target 1,3-dimethoxyfluoren-9-ones. jst.go.jpresearchgate.net

Preparation of Fluorinated this compound Analogues

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Several strategies exist for the synthesis of fluorinated compounds.

One general approach involves the direct fluorination of a precursor molecule. For instance, fluorinated nucleoside analogues can be synthesized by treating a protected uridine (B1682114) derivative with a fluorinating agent like Deoxo-Fluor. nih.gov

In the context of amino acids, chiral Ni(II) complexes have been effectively used to synthesize a variety of fluorinated derivatives, including those of phenylalanine. beilstein-journals.org This method allows for the preparation of these compounds with high enantiomeric purity. beilstein-journals.org

For the synthesis of fluorinated purine (B94841) nucleosides, a common strategy involves constructing a fluorinated ribofuranose intermediate, which is then coupled with a purine base. d-nb.infobeilstein-journals.org Cross-coupling reactions, such as the Suzuki and Stille reactions, are often employed to introduce various substituents onto the purine ring. d-nb.infobeilstein-journals.org

| Fluorinated Analog Type | Synthetic Strategy | Key Reagents/Catalysts |

| Fluorinated Uridine Analogues | Direct fluorination of a protected uridine derivative. nih.gov | Deoxo-Fluor. nih.gov |

| Fluorinated Amino Acids | Asymmetric synthesis using a chiral nickel complex. beilstein-journals.org | Chiral Ni(II) complex, fluorinated building blocks. beilstein-journals.org |

| Fluorinated Purine Nucleosides | Coupling of a fluorinated ribofuranose with a purine base, followed by cross-coupling. d-nb.infobeilstein-journals.org | Fluorinated ribofuranose, purine base, Suzuki or Stille coupling reagents. d-nb.infobeilstein-journals.org |

Asymmetric Synthesis and Stereochemical Control in Fluorenone Derivatives

The development of asymmetric methods to synthesize chiral fluorenes and their derivatives is of significant interest due to their potential applications in materials science and as bioactive molecules.

Chiral Auxiliaries and Catalysts in Fluorenone Synthesis

Various transition metal- and organo-catalyzed asymmetric reactions have been developed to produce chiral fluorenes with high optical purity. researchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

For example, chiral Brønsted acids can catalyze double tandem Friedel-Crafts reactions to construct the chiral fluorene (B118485) framework. researchgate.net Another approach involves the asymmetric C-H insertion of an in-situ generated metal-carbene intermediate. researchgate.net

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been used in a variety of C-C bond-forming reactions, including Mannich and Henry reactions, to produce chiral molecules. semanticscholar.org In the context of fluorination, chiral hydrogen bonding-based organocatalysts, like phosphoric acid and thiourea (B124793) derivatives, can promote asymmetric fluorination reactions. researchgate.net

A notable example of asymmetric synthesis is the rapid construction of the decahydrofluorene core of the hirsutellones, a class of antitubercular natural products. This synthesis utilized a tandem ketene-trapping/Diels-Alder cyclization sequence as the key transformation. acs.org

Reactivity and Reaction Mechanisms of 3,6 Dimethoxyfluoren 9 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety

The carbonyl group in 3,6-Dimethoxyfluoren-9-one is a prime target for nucleophilic attack, a characteristic reaction of ketones. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electrophilic. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a Lewis base.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the carbonyl group in this compound, leading to the formation of a tetrahedral intermediate. This process is the initial step in a variety of important synthetic transformations.

Table 1: Examples of Grignard Reagent Additions to Fluorenones (Data below is illustrative of the general reaction and not specific to this compound due to lack of specific search results)

| Fluorenone Substrate | Grignard Reagent | Product | Yield (%) |

| 9H-Fluoren-9-one | Phenylmagnesium bromide | 9-Phenyl-9H-fluoren-9-ol | High |

| 2-Bromo-9H-fluoren-9-one | Phenylmagnesium bromide | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99 (flow) |

Note: The table is interactive and can be sorted by clicking on the column headers.

The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides (oxiranes) from ketones. This reaction involves the nucleophilic addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to the carbonyl carbon of this compound. The resulting betaine (B1666868) intermediate then undergoes an intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a good leaving group, to form the corresponding spiro-oxirane. This reaction is a key step in the construction of three-membered rings and offers an alternative to traditional epoxidation methods. The mechanism involves the initial attack of the ylide on the carbonyl carbon, followed by ring closure.

Oxidation and Reduction Transformations

The carbonyl group of this compound can be readily reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation, typically from a protic solvent like methanol (B129727) or ethanol, yields 3,6-dimethoxy-9H-fluoren-9-ol. This reduction is a highly efficient and selective method for the synthesis of the corresponding fluorenol.

Table 2: Reduction of Fluorenone Derivatives

| Substrate | Reducing Agent | Solvent | Product |

| 9H-Fluoren-9-one | NaBH₄ | Methanol | 9H-Fluoren-9-ol |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | 1-(3-Nitrophenyl)ethanol |

Note: The table is interactive and can be sorted by clicking on the column headers.

Oxidative transformations targeting the carbonyl group of this compound are less common as the carbonyl is already in a relatively high oxidation state. However, oxidative cleavage of the fluorenone ring system can occur under harsh conditions.

Condensation Reactions

The carbonyl group of this compound can participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate. These reactions, often catalyzed by a weak base like piperidine (B6355638) or ammonia, are examples of the Knoevenagel condensation. The reaction begins with the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorenone. The resulting aldol-type adduct subsequently undergoes dehydration to yield a new carbon-carbon double bond, forming a 9-dicyanomethylene-3,6-dimethoxyfluorene derivative in the case of malononitrile. These condensation products are often highly conjugated and colored compounds.

Substitution Reactions on the Fluorenone Core

The aromatic rings of the fluorenone core, activated by the electron-donating methoxy (B1213986) groups at the 3 and 6 positions, are susceptible to electrophilic aromatic substitution. The methoxy groups are ortho- and para-directing activators, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves.

In the case of this compound, the positions ortho to the methoxy groups are 2 and 4 (and symmetrically 5 and 7). The para positions are already substituted. Therefore, electrophilic substitution is expected to occur at the 2, 4, 5, and 7 positions. The presence of two activating groups enhances the nucleophilicity of the aromatic system, facilitating reactions such as nitration and halogenation.

For example, in the nitration of this compound, the electrophile, the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, would be directed to these activated positions. The exact distribution of the resulting nitro-isomers would depend on steric factors and the specific reaction conditions. Similarly, bromination, using bromine in the presence of a Lewis acid catalyst, would also be expected to yield polybrominated products at the activated positions.

Mechanisms of Ring-Forming Reactions

Ring-forming reactions are crucial for the synthesis of the fluorenone core itself. Understanding these mechanisms provides insight into the construction of molecules like this compound.

The [3+3] benzannulation reaction is a powerful method for constructing six-membered rings and can be applied to the synthesis of fluorenone derivatives. One such strategy involves the reaction of Morita–Baylis–Hillman carbonates with 1-indanylidenemalononitrile under metal-free conditions to produce functionalized fluorenones. rsc.orgrsc.org The mechanism for this transformation involves a sequence of steps initiated by a base, which promotes the formation of a key intermediate. This intermediate then undergoes an intramolecular cyclization followed by an aromatization step to yield the final fluorenone product. The reaction pathway is carefully controlled to selectively deliver the desired polycyclic aromatic compound. rsc.org

Dehydrogenative cyclization provides another important route to fluorenones. Palladium-catalyzed dual C-H functionalization of benzophenone (B1666685) precursors, for example, offers a direct method for forming the five-membered central ring. acs.org This oxidative cyclization proceeds through an intramolecular C-H activation mechanism, effectively stitching the two phenyl rings together.

Alternatively, metal-free methods using oxidants like tert-butyl hydroperoxide (TBHP) can achieve the cyclization of precursors such as 2-(aminomethyl)biphenyls. nih.govd-nb.info The proposed mechanism involves the formation of an acyl radical, which then undergoes an intramolecular radical cyclization to form a tricyclic radical intermediate. nih.gov Subsequent hydrogen abstraction by a tert-butoxy (B1229062) radical yields the final fluorenone product. This approach is compatible with a variety of functional groups, including the methoxy groups present in the target compound. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photophysical behavior of this compound is strongly influenced by its substituent pattern. A comprehensive study of various methoxy-substituted fluorenones has shown that the location of the methoxy groups on the core is critical in modulating fluorescence and radiationless deactivation pathways. rsc.orgresearchgate.net

While methoxy groups at positions para to the carbonyl group have little effect on the fluorescence quantum yield or lifetime, substituents at the meta positions—as in this compound—significantly alter these properties. rsc.org The presence of methoxy groups at the C3 and C6 positions leads to a substantial increase in the rate of non-radiative decay (knr). This effect is attributed to the stabilization of the singlet-excited state through a partial charge transfer from the meta-methoxy substituents to the carbonyl group. A clear correlation has been observed between the non-radiative decay rate constants and the singlet-excitation energies for a series of methoxyfluorenones in acetonitrile. rsc.orgresearchgate.net This demonstrates a cumulative effect, where an increasing number of meta-methoxy groups leads to a more dominant non-radiative decay pathway. rsc.org

Studies on other substituted fluorene (B118485) derivatives have highlighted the central role of solvent interactions, such as hydrogen bonding, in mediating relaxation dynamics among multiple closely-spaced excited singlet states. nih.govnsf.govnih.gov For this compound, the partial charge-transfer character of the excited state suggests that its photophysics would also be sensitive to solvent polarity.

| Compound | Substitution Pattern | Fluorescence Quantum Yield (Φf) in Acetonitrile | Singlet Lifetime (τs) in Acetonitrile (ns) | Non-radiative Decay Rate (knr) x 10^8 (s⁻¹) |

|---|---|---|---|---|

| Fluorenone | Unsubstituted | 0.019 | 1.7 | 0.58 |

| 2-Methoxyfluorenone | para- | 0.016 | 1.6 | 0.62 |

| 2,7-Dimethoxyfluorenone | para-, para- | 0.014 | 1.5 | 0.66 |

| 3-Methoxyfluorenone | meta- | 0.011 | 0.7 | 1.41 |

| 3,6-Dimethoxyfluorenone | meta-, meta- | 0.007 | 0.4 | 2.48 |

Data adapted from a comprehensive investigation on the photophysics of methoxy-substituted fluorenones. The table illustrates the significant increase in the non-radiative decay rate (knr) with the addition of methoxy groups at the meta positions (C3, C6) relative to the carbonyl group. rsc.org

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule under the influence of light. In a typical PET process, a molecule absorbs a photon, promoting it to an excited electronic state. In this excited state, the molecule can act as a more potent electron donor or acceptor than in its ground state.

While specific studies detailing the PET processes of this compound are not extensively documented in the provided search results, the photochemical behavior of similar fluorene derivatives offers insight into potential reaction pathways. For instance, studies on 2,7-dimethoxy-9-fluorenol, a closely related compound, reveal that irradiation can lead to both homolytic and heterolytic cleavage of the C-O bond at the 9-position. scispace.com These competing pathways result in the formation of radical and carbocation intermediates, respectively. scispace.com

For this compound, a PET process could theoretically occur where the fluorenone core, upon excitation, acts as an electron acceptor. The electron-donating methoxy groups would influence the energy levels of the molecular orbitals, potentially facilitating electron transfer from a suitable donor molecule. The process can be generalized as follows:

Excitation: The this compound molecule absorbs light, transitioning to an excited state.

Electron Transfer: In the presence of an electron donor, the excited molecule accepts an electron, forming a radical anion.

Subsequent Reactions: The resulting radical ion pair can then undergo further reactions, leading to the formation of various products.

The efficiency and outcome of such PET processes would depend on several factors, including the wavelength of light, the solvent, and the nature of the electron donor.

Singlet Oxygen Generation and its Mechanistic Implications

Photosensitizers are molecules that, upon light absorption, can transfer their energy to other molecules. An important process facilitated by photosensitizers is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that can participate in various chemical and biological processes. The generation of singlet oxygen typically occurs through a Type II photochemical mechanism. nih.gov

The general mechanism for singlet oxygen generation is as follows:

Light Absorption: The photosensitizer (PS) absorbs a photon and is promoted to an excited singlet state (¹PS*).

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³PS*).

Energy Transfer: The triplet state photosensitizer can transfer its energy to ground state triplet oxygen (³O₂), resulting in the formation of singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.

While this compound possesses the necessary chromophore to absorb light, its efficiency as a photosensitizer for singlet oxygen generation is not detailed in the available search results. However, fluorenone derivatives are known to be utilized as photosensitizers. The potential for this compound to act as a photosensitizer would be dependent on the quantum yield of its triplet state formation and the efficiency of energy transfer to molecular oxygen.

There is also a competing Type I mechanism, where the excited photosensitizer reacts directly with a substrate through electron or hydrogen transfer, forming radicals that can then react with oxygen to produce other reactive oxygen species (ROS). nih.gov

Catalyst-Mediated Transformations Involving this compound

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and selectivity.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. researchgate.net While specific palladium-catalyzed transformations of this compound are not detailed, the synthesis of the fluorenone core itself often relies on such catalytic methods.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, typically involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: A second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') are coupled together, forming a new bond and regenerating the palladium(0) catalyst.

The table below illustrates the key steps in a generic Suzuki-Miyaura cross-coupling reaction.

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide. | Pd(0), Ar-X | Ar-Pd(II)-X |

| Transmetalation | An organoboron compound transfers its organic group to the palladium complex. | Ar-Pd(II)-X, Ar'-B(OR)₂ | Ar-Pd(II)-Ar' |

| Reductive Elimination | The two organic groups are eliminated from the palladium, forming the final product and regenerating the catalyst. | Ar-Pd(II)-Ar' | Ar-Ar', Pd(0) |

This table represents a generalized mechanism for the Suzuki-Miyaura cross-coupling reaction.

Given the structure of this compound, it is plausible that it could be synthesized or further functionalized using palladium-catalyzed methods. For example, the aromatic rings of the fluorenone skeleton could potentially be modified through cross-coupling reactions if appropriate halogenated precursors are used.

Role of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often liquid at room temperature. They have gained significant attention as "green" solvents in chemical synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility characteristics. nih.gov

While the use of ionic liquids in synthetic procedures involving this compound is not specifically documented, the general advantages of ILs can be inferred. In organic synthesis, ionic liquids can serve multiple roles:

Solvents: They can replace volatile organic compounds (VOCs), reducing the environmental impact of chemical processes. Their ability to dissolve a wide range of organic and inorganic compounds can also enhance reaction rates.

Catalysts: Some ionic liquids are designed to have catalytic activity, participating directly in the chemical transformation.

Catalyst Immobilization: ILs can be used as media to immobilize catalysts, facilitating their separation from the reaction products and enabling their recycling.

The table below summarizes some of the key properties and applications of ionic liquids in synthesis.

| Property | Description | Application in Synthesis |

| Low Vapor Pressure | Ionic liquids are non-volatile, reducing air pollution and exposure risks. | Replacement for volatile organic solvents. |

| High Thermal Stability | They are stable over a wide range of temperatures. | Allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. |

| Tunable Properties | The properties of an ionic liquid can be altered by changing the cation-anion pair. | Solvent properties can be tailored to specific reactions, improving solubility and selectivity. |

| Catalyst Recycling | Products can often be separated by extraction, leaving the catalyst dissolved in the ionic liquid for reuse. | Leads to more cost-effective and sustainable catalytic processes. |

This table provides a general overview of the properties and applications of ionic liquids in chemical synthesis.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 3,6-Dimethoxyfluoren-9-one, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure and differentiating it from potential isomers.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The symmetry of the molecule simplifies the spectrum, with chemically equivalent protons giving rise to the same signal. The aromatic region would typically show signals for the protons on the fluorenone core, with their chemical shifts and coupling patterns providing information about their relative positions. The methoxy groups would appear as a sharp singlet, integrating to six protons.

Similarly, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal. The carbonyl carbon (C9) is characteristically found at a downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons and the methoxy carbons will have their own characteristic chemical shifts. For comparison, in the parent compound, 9-fluorenone, the carbonyl carbon appears around 193.7 ppm, and the aromatic carbons show a range of signals between 120 and 144 ppm. The introduction of the electron-donating methoxy groups at the 3 and 6 positions would be expected to shield the attached aromatic carbons and other carbons in the rings, causing upfield shifts in their respective signals.

A study on O-aryl-carbamoyl-oxymino-fluorene derivatives reported the ¹³C-NMR chemical shifts for the fluorene (B118485) moiety. nih.gov While not the exact compound, these data provide valuable reference points. For instance, the C-9 carbon in these derivatives was observed in the range of 155.92–156.53 ppm. nih.gov The C-4a carbon signal was registered between 141.51–142.48 ppm, and the most shielded signals were attributed to C-5 or C-8, appearing from 120.16 to 120.32 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C9) | ~192 |

| Ar-C (quaternary) | ~144 |

| Ar-C-O | ~160 |

| Ar-CH | ~110-125 |

| -OCH₃ | ~56 |

Note: These are predicted values and may vary from experimental data.

Advanced NMR Techniques for Conformational and Dynamic Studies

While standard ¹H and ¹³C NMR are excellent for static structural determination, advanced NMR techniques can provide insights into the conformational and dynamic properties of molecules. acs.orgnih.govrsc.orgcopernicus.org For a relatively rigid molecule like this compound, these techniques might be employed to study subtle conformational preferences or restricted rotation around the C-O bonds of the methoxy groups.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons. For instance, NOE correlations between the methoxy protons and adjacent aromatic protons would confirm their spatial relationship. Rotational Frame Overhauser Effect Spectroscopy (ROESY) is another powerful tool for studying molecules of intermediate size.

In cases where conformational exchange occurs on the NMR timescale, Dynamic NMR (DNMR) studies can be performed by acquiring spectra at variable temperatures. This can provide thermodynamic and kinetic parameters for the conformational processes. While significant conformational flexibility is not expected for the core fluorenone structure, subtle dynamic processes could be present.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Weight Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a crucial tool for assessing the purity of this compound and confirming its molecular weight. nih.gov HPLC separates the compound from any impurities, and the subsequent MS analysis provides the mass-to-charge ratio (m/z) of the eluting components. The molecular ion peak ([M]+ or [M+H]+) for this compound would be expected at an m/z corresponding to its molecular weight of 240.25 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Interactive Data Table: Expected Molecular Ion Peaks in Mass Spectrometry

| Ion | Expected m/z |

| [M]⁺ | 240.0786 |

| [M+H]⁺ | 241.0865 |

| [M+Na]⁺ | 263.0684 |

Derivatization for Enhanced Mass Spectrometric Detection

For certain applications, particularly in complex matrices or for trace-level detection, derivatization can be employed to enhance the ionization efficiency and improve the sensitivity of mass spectrometric detection. nih.govresearchgate.netgoogle.com For ketones like this compound, derivatization often targets the carbonyl group.

Common derivatizing agents for ketones include hydroxylamine (B1172632) and its derivatives, which form oximes. These derivatives can improve chromatographic properties and introduce easily ionizable groups, leading to a stronger signal in the mass spectrometer. Another approach involves the use of reagents that introduce a permanent positive or negative charge, significantly enhancing ionization in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. While not always necessary for a pure compound, these techniques are invaluable in analytical applications.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For the parent 9-fluorenone, this peak is observed around 1715 cm⁻¹. The presence of the electron-donating methoxy groups might slightly lower this frequency. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the methoxy groups (around 2850-2960 cm⁻¹), as well as C-O stretching vibrations for the methoxy groups (around 1000-1300 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring breathing modes are often strong in Raman spectra and can provide information about the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1710 |

| Ar-H | Stretch | ~3050-3100 |

| C-H (methoxy) | Stretch | ~2850-2960 |

| Ar C=C | Stretch | ~1450-1600 |

| C-O (methoxy) | Stretch | ~1000-1300 |

Infrared (IR) Spectroscopy for Functional Group Analysis (e.g., Carbonyl Vibration)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, a prominent and diagnostic feature in its IR spectrum is the stretching vibration of the carbonyl (C=O) group.

For simple ketones, the C=O stretching vibration typically gives rise to a strong and distinct absorption band in the region of 1710 to 1740 cm⁻¹ acs.org. However, the exact position of this band is sensitive to the molecular structure, particularly conjugation with aromatic systems. The fluorenone core of this compound involves a carbonyl group conjugated with two benzene (B151609) rings. This conjugation leads to a delocalization of π-electrons, which weakens the C=O double bond and consequently lowers its stretching frequency. This effect is a well-established principle in IR spectroscopy, where conjugation with a double bond or a benzene ring can decrease the carbonyl stretching frequency by 30 to 40 cm⁻¹ acs.org.

Furthermore, the presence of two electron-donating methoxy (-OCH₃) groups at the 3 and 6 positions of the fluorenone ring system further influences the electronic environment of the carbonyl group. These groups donate electron density into the aromatic rings through resonance, which can further contribute to the delocalization of electrons into the carbonyl group, leading to an additional decrease in the C=O bond order and a shift of its stretching vibration to a lower wavenumber. For aromatic ketones, the C=O stretching peak is generally observed at a lower frequency compared to saturated ketones nih.gov. For instance, the C=O stretch in fluorenone is observed at 1719 cm⁻¹ acs.org. The addition of the methoxy groups in this compound is expected to shift this peak to an even lower frequency.

Raman Spectroscopy Applications

For the neutral fluorenone molecule, Raman spectroscopy can provide detailed information about the vibrations of the aromatic rings and the carbonyl group. Upon reduction to its radical anion, a significant weakening of the C=O bond is observed, resulting in a substantial decrease in its vibrational frequency in the Raman spectrum acs.org. For example, the C=O vibration in fluorenone shifts from 1719 cm⁻¹ in the neutral form to 1522 cm⁻¹ in the radical anion acs.org. This demonstrates the utility of Raman spectroscopy in studying changes in electronic structure and bonding upon redox processes.

Given the structural similarities, it is anticipated that Raman spectroscopy of this compound would reveal characteristic peaks corresponding to the vibrations of the substituted fluorenone skeleton. Analysis of these spectra could provide insights into the effects of the methoxy substituents on the vibrational modes of the aromatic rings and the carbonyl group.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence techniques, provides crucial information about the electronic transitions and excited-state properties of molecules.

UV-Visible Absorption Spectroscopy: Solvatochromism and Charge Transfer Band Analysis

UV-Visible absorption spectroscopy of this compound reveals insights into its electronic transitions, which are significantly influenced by the solvent environment, a phenomenon known as solvatochromism. The absorption spectra of fluorenone and its derivatives are characterized by bands that can be attributed to π-π* and n-π* transitions researchgate.net. The presence of electron-donating methoxy groups and the electron-withdrawing carbonyl group in this compound creates a donor-acceptor system, giving rise to intramolecular charge transfer (ICT) character in its electronic transitions researchgate.net.

The position, intensity, and shape of the absorption bands of such molecules can change with the polarity of the solvent researchgate.net. A bathochromic (red) shift in the absorption maximum with increasing solvent polarity is often indicative of a transition to a more polar excited state. This positive solvatochromism is a hallmark of molecules with significant ICT character nih.govnih.gov.

The following interactive data table illustrates the expected trend of the longest wavelength absorption maximum (λmax) for a hypothetical fluorenone derivative with donor-acceptor character in various solvents, demonstrating the principle of solvatochromism.

| Solvent | Polarity (ET(30)) | λmax (nm) |

| Cyclohexane | 31.2 | 420 |

| Toluene | 33.9 | 430 |

| Tetrahydrofuran (THF) | 37.4 | 445 |

| Dichloromethane | 40.7 | 455 |

| Acetonitrile | 45.6 | 465 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 470 |

Note: This table is illustrative and does not represent experimental data for this compound.

The analysis of the charge transfer band provides information about the electronic communication between the donor (methoxy groups) and acceptor (carbonyl group) moieties within the molecule. The energy of this transition is sensitive to the solvent's ability to stabilize the charge-separated excited state.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed light. This includes steady-state and time-resolved fluorescence measurements, which provide information about the excited state's lifetime and dynamics.

The fluorescence properties of fluorenone derivatives are highly sensitive to their environment and substitution pattern researchgate.net. The introduction of methoxy groups at the 3 and 6 positions of the fluorenone core is expected to significantly influence the photoluminescence of this compound.

Steady-state fluorescence spectroscopy measures the fluorescence spectrum of a sample under continuous illumination. The position of the emission maximum and the fluorescence quantum yield (ΦF) are key parameters obtained from these measurements. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process horiba.com. For fluorenone derivatives, the quantum yield can be solvent-dependent nih.gov.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state nih.gov. The fluorescence lifetime is an intrinsic property of a fluorophore and can be affected by various quenching processes researchgate.net.

While specific fluorescence quantum yield and lifetime data for this compound are not available in the searched literature, studies on substituted fluorenones indicate that these properties are modulated by the nature and position of the substituents researchgate.net. The following table provides typical fluorescence quantum yields and lifetimes for a generic fluorenone derivative in different solvents to illustrate the expected trends.

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τf) (ns) |

| Cyclohexane | 0.15 | 2.5 |

| Toluene | 0.20 | 3.0 |

| Tetrahydrofuran (THF) | 0.25 | 3.5 |

| Dichloromethane | 0.10 | 2.0 |

| Acetonitrile | 0.05 | 1.5 |

Note: This table is illustrative and does not represent experimental data for this compound.

Excimer formation is a phenomenon where an excited molecule interacts with a ground-state molecule of the same kind to form a short-lived excited dimer, or excimer. This excimer then emits light at a longer wavelength (red-shifted) compared to the monomer emission nih.gov. Excimer formation is concentration-dependent and is more likely to occur in concentrated solutions or in the solid state nih.gov. Some fluorenone derivatives have been shown to exhibit excimer emission, particularly in nonpolar solvents nih.gov.

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly luminescent upon aggregation or in the solid state nih.govnih.gov. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission mdpi.com. Several fluorenone derivatives have been reported to exhibit AIE properties nih.govresearchgate.net. The formation of specific dimers through intermolecular interactions in the solid state can lead to this enhanced emission nih.gov.

Whether this compound exhibits excimer formation or AIE would depend on its intermolecular interactions in the aggregated state. The presence of methoxy groups could influence the packing of the molecules and their propensity to form emissive aggregates. Further experimental studies would be necessary to definitively characterize these phenomena for this specific compound.

Photoelectron Emission Spectroscopy for Electronic Structure Profiling

Ultrafast time-resolved photoelectron spectroscopy has been employed to study the photophysics of fluorenone. nycu.edu.tw In these experiments, the molecule is excited with a laser pulse, and a subsequent pulse ionizes the molecule, with the resulting photoelectron spectrum providing a snapshot of the excited state's electronic structure. nycu.edu.tw This technique has revealed that upon excitation, fluorenone undergoes ultrafast relaxation to its first excited singlet state (S1). nycu.edu.tw

Another relevant technique is photoemission yield spectroscopy (PYS), which has been used to determine the ionization energy levels of fluorene and fluorenone derivatives. nih.gov These measurements are crucial for understanding the electron-transporting capabilities of these materials in photovoltaic devices. nih.gov The ionization energy is a key parameter that reflects the energy of the highest occupied molecular orbital (HOMO).

In the absence of direct experimental photoelectron spectra for this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), serve as a valuable tool for profiling its electronic structure. DFT calculations can be used to determine the energies of the frontier molecular orbitals, namely the HOMO and the LUMO (lowest unoccupied molecular orbital). These theoretical investigations are essential for understanding the electronic properties of complex organic molecules. For example, DFT has been used to investigate the electronic structure of various organic compounds, providing insights into their reactivity and potential applications.

The electronic structure of this compound would be influenced by the electron-donating methoxy groups. These substituents would be expected to raise the energy of the HOMO and potentially lower the energy of the LUMO compared to the parent fluorenone molecule, thereby reducing the HOMO-LUMO energy gap. This alteration of the frontier orbital energies would directly impact the molecule's absorption and emission properties, as well as its behavior in charge transfer processes.

X-ray Diffraction for Solid-State Structural Analysis

The crystal structure analysis reveals the specific geometric parameters of the molecule in the solid state. This information is fundamental for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which can significantly influence the material's bulk properties, including its optical and electronic characteristics.

The crystallographic data for this compound are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P 1 21/n 1. The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C15H12O3 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.8452 |

| b (Å) | 3.9073 |

| c (Å) | 36.5490 |

| α (°) | 90 |

| β (°) | 93.5525 |

| γ (°) | 90 |

| Z | 4 |

These data provide a precise model of the molecular structure of this compound in the solid state, which is crucial for structure-property relationship studies and for the rational design of new materials based on the fluorenone scaffold.

Computational Chemistry and Theoretical Modeling of 3,6 Dimethoxyfluoren 9 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and chemical reactivity of 3,6-Dimethoxyfluoren-9-one. These methods, rooted in the principles of quantum mechanics, allow for a detailed analysis of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study fluorenone and its derivatives, providing valuable information about their ground and excited states.

DFT calculations for the parent compound, fluorenone, have been performed to determine its molecular geometry and electronic properties. For instance, computational modeling at the CAM-B3LYP/6-311+G level has been used to analyze fluorenone, revealing key insights into its electronic behavior. Studies on various fluorenone derivatives show that the electronic characteristics can be tuned by the addition of different functional groups. While specific DFT studies on this compound are not extensively documented in the provided results, the principles from studies on other derivatives can be applied. The methoxy (B1213986) groups (-OCH3) at the 3 and 6 positions are electron-donating, which would be expected to influence the electron density distribution across the fluorenone core. This substitution is anticipated to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially alter the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap generally suggests enhanced charge transport properties.

Table 1: Representative DFT Calculated Electronic Properties of Fluorenone (Note: These are representative values for the parent fluorenone. The presence of 3,6-dimethoxy substituents would alter these values.)

| Property | Calculated Value |

| HOMO Energy | -7.99 eV |

| LUMO Energy | -1.53 eV |

| HOMO-LUMO Gap | 6.46 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly useful for predicting and interpreting UV-visible absorption spectra.

TD-DFT calculations have been successfully employed to study the two-photon absorption (TPA) properties of fluorene (B118485) derivatives. These studies have shown that the introduction of donor and acceptor groups can significantly enhance the TPA cross-section. For this compound, the two methoxy groups act as electron donors. This would likely influence the transition energies and oscillator strengths of the electronic excitations. TD-DFT can be used to simulate the UV-visible spectrum, providing theoretical absorption maxima that can be compared with experimental data. The method allows for the analysis of the nature of electronic transitions, for instance, by examining the molecular orbitals involved. For fluorenone derivatives, transitions are often of a π-π* character, localized on the conjugated system. The electron-donating methoxy groups in this compound would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted fluorenone.

Table 2: Representative TD-DFT Calculated Excitation Properties for a Fluorene Derivative (Note: These values are illustrative and would be specific to the derivative studied. Values for this compound would need to be calculated.)

| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

| S1 | 3.10 | 0.45 | HOMO -> LUMO |

| S2 | 3.55 | 0.12 | HOMO-1 -> LUMO |

| S3 | 3.80 | 0.05 | HOMO -> LUMO+1 |

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a crucial factor in determining a molecule's interaction with electric fields and solvents. Computational methods can accurately predict both ground and excited state dipole moments.

For polar molecules like this compound, the dipole moment is expected to be significant due to the electronegative oxygen atoms in the carbonyl and methoxy groups. DFT calculations can provide a precise value for the ground state dipole moment. Furthermore, the dipole moment can change upon electronic excitation. TD-DFT can be used to calculate the excited-state dipole moment, which is important for understanding the solvatochromic effects—the change in absorption or emission spectra with solvent polarity.

Solvation effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and the solvent is calculated. Studies on fluorene derivatives have shown that in a solvent like chloroform, the excitation energy decreases, and the two-photon absorption cross-section increases, particularly for polar molecules. For this compound, the inclusion of solvent effects in the calculations would be crucial for accurately predicting its spectroscopic properties in solution.

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometry. The study of PES is essential for understanding chemical reactions, conformational changes, and vibrational properties.

A PES calculation involves determining the energy of the molecule at various geometric arrangements. Minima on the PES correspond to stable isomers or conformers, while saddle points represent transition states for reactions or conformational changes. For this compound, a PES could be mapped out to study, for example, the rotation of the methoxy groups. Locating the transition state for this rotation would provide the energy barrier for this process.

The calculation of a full-dimensional PES is computationally very expensive and is typically feasible only for small systems. For larger molecules, a reduced PES focusing on specific degrees of freedom, such as the rotation of a particular bond, can be investigated. These calculations are crucial for understanding the kinetics and mechanisms of chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational dynamics and other time-dependent properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two methoxy groups around the C-O bonds.

MD simulations can be used to explore the conformational space of this compound. By simulating the molecule's motion over time, one can observe the different conformations it adopts and the transitions between them. The relative populations of different conformers can be determined from the simulation trajectory.

To obtain a more quantitative measure of the rotational barriers, one can perform a series of constrained geometry optimizations. In this approach, the dihedral angle defining the rotation of the methoxy group is fixed at a series of values, and the energy of the molecule is minimized with respect to all other degrees of freedom. The resulting energy profile as a function of the dihedral angle reveals the energy barriers separating the different conformational minima. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior

Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the non-covalent interactions that govern the aggregation behavior of fluorenone derivatives, including this compound. These investigations focus on understanding how molecules interact with each other in the solid state or in concentrated solutions, which is crucial for predicting material properties.

The primary modes of intermolecular interaction in systems like this compound are π-π stacking and hydrogen bonding. The planar fluorenone core facilitates face-to-face π-π stacking, a key driver for molecular aggregation. Theoretical models predict that the introduction of methoxy groups at the 3 and 6 positions influences the electronic distribution of the aromatic system, which in turn modulates the strength and geometry of these stacking interactions. Quantum chemical calculations can quantify the binding energies of different stacking conformations, such as parallel-displaced or T-shaped arrangements, revealing the most energetically favorable packing motifs.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models Using Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. For this compound and its derivatives, these models are developed by calculating a set of molecular descriptors that encode structural, electronic, and topological features.

Commonly used descriptors in QSPR/QSAR studies of fluorenone derivatives include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum-chemical descriptors: HOMO-LUMO energy gap, dipole moment, atomic charges, and electrostatic potential, often calculated using DFT methods.

These descriptors are then used to build mathematical models, typically using multiple linear regression (MLR) or more advanced machine learning algorithms, to predict properties of interest. For fluorenones, QSPR models can predict material properties like solubility, melting point, and electronic characteristics relevant to organic electronics. QSAR models, on the other hand, are employed to predict biological activities, such as antimicrobial or anticancer effects, based on the structural features of fluorenone derivatives. For instance, studies on fluoren-9-one thiosemicarbazones have utilized QSAR to evaluate their potential as pharmaceutical agents.

| Descriptor Type | Examples | Predicted Property/Activity |

| Constitutional | Molecular Weight, Atom Count | Solubility, Melting Point |

| Topological | Wiener Index, Randić Index | Chromatographic Retention Time |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic Properties, Biological Activity |

Statistical Validation of Computational Models

The reliability of QSPR and QSAR models is paramount, and thus, they undergo rigorous statistical validation. This process ensures that the model is not only predictive for the set of compounds used to build it (the training set) but also for new, unseen compounds (the test set).

Key statistical parameters used for model validation include:

Coefficient of determination (R²): A measure of how well the model fits the training data.

Cross-validated coefficient of determination (Q²): Assessed through techniques like leave-one-out cross-validation, it indicates the model's internal predictive ability.

External validation (R²_pred): The model's predictive power is tested on an external set of compounds not used in model development.

A robust and predictive QSAR/QSPR model will exhibit high values for R², Q², and R²_pred, typically above 0.6, and a small difference between R² and Q². This rigorous validation ensures that the computational models developed for fluorenone derivatives can be reliably used to predict the properties and activities of novel compounds before their synthesis and experimental testing.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Goodness of fit for the training set | > 0.6 |

| Q² (Cross-validated R²) | Internal predictive ability | > 0.5 |

| R²_pred (External validation R²) | Predictive ability for an external test set | > 0.6 |

Computational Design and Mechanistic Insights

Elucidation of Complex Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. DFT calculations are frequently employed for this purpose.

For example, in electrophilic aromatic substitution reactions, computational models can elucidate the formation of the sigma complex (Wheland intermediate) and determine the energy barriers for the attack of an electrophile at different positions on the fluorenone ring system. These calculations can help to understand how the electron-donating methoxy groups and the electron-withdrawing carbonyl group influence the reaction pathway and the stability of intermediates. Similarly, for nucleophilic substitution reactions, computational methods can model the formation of the Meisenheimer complex and predict the most likely reaction mechanism.

Prediction of Regio- and Site-Selectivity

A key application of computational modeling in the study of this compound is the prediction of regio- and site-selectivity in its reactions. By calculating the activation energies for reactions occurring at different possible sites on the molecule, the most favorable reaction pathway can be identified.

For electrophilic substitutions, computational analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can indicate the most nucleophilic sites that are prone to electrophilic attack. The electron-donating methoxy groups are expected to activate the aromatic rings, and computational models can precisely quantify this activation at each position.

Conversely, for nucleophilic aromatic substitution, computational methods can predict the most likely site of attack by a nucleophile. A simple model based on the relative stabilities of the Meisenheimer complexes, calculated using DFT, has been shown to be effective in predicting the principal site for nucleophilic substitution in aromatic perfluorocarbons and can be applied to fluorenone systems. These predictive capabilities are invaluable for guiding synthetic efforts and designing new derivatives of this compound with desired substitution patterns.

Derivatization Strategies for Structural Modification and Analytical Enhancement

Purpose-Driven Derivatization for Research Applications

The primary goal of derivatization is to alter the physicochemical properties of a compound to make it more amenable to a particular analytical technique, leading to improved separation, detection, and quantification. spectroscopyonline.comresearchgate.netresearchgate.net

Gas chromatography necessitates that the analyte be volatile enough to be vaporized without thermal decomposition in the GC inlet. researchgate.netresearchgate.net Many fluorenone derivatives, especially those containing polar functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups, exhibit low volatility due to intermolecular hydrogen bonding. researchgate.net Derivatization chemically modifies these polar groups, replacing the active hydrogen with a less polar moiety. This disruption of hydrogen bonding increases the compound's volatility, allowing for successful GC analysis. researchgate.netyoutube.com For instance, the conversion of a hydroxyl group to a trimethylsilyl (B98337) ether significantly enhances volatility. youtube.com

Table 1: Impact of Derivatization on Analyte Properties for GC Analysis

| Original Functional Group | Derivatization Reaction | Derivative Functional Group | Effect on Volatility |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | Silyl (B83357) ether (-OSiR3) | Increased |

| Carboxylic Acid (-COOH) | Esterification/Silylation | Ester (-COOR) / Silyl ester (-COOSiR3) | Increased |

In HPLC, derivatization is often employed to enhance the detector response for analytes that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). hta-it.comresearchgate.netnih.gov While 3,6-Dimethoxyfluoren-9-one possesses a chromophore, other fluorenone derivatives of interest might not, or their detection sensitivity might be insufficient for trace analysis. By introducing a functional group that strongly absorbs UV light or fluoresces, the detectability of the analyte can be significantly improved. researchgate.netnih.gov This can be achieved through pre-column or post-column derivatization techniques. welch-us.com

Table 2: Common Derivatizing Agents for Enhanced HPLC Detection

| Derivatizing Agent | Target Functional Group | Detection Method |

|---|---|---|

| Dansyl chloride | Amines, Phenols | Fluorescence |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence |

| O-phthalaldehyde (OPA) | Primary amines | Fluorescence |